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Cat. No.: B15620143 Get Quote

N6-Cyclohexyladenosine: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
N6-Cyclohexyladenosine (CHA) is a potent and highly selective agonist for the A1 adenosine

receptor, a G protein-coupled receptor implicated in a multitude of physiological processes.

This technical guide provides an in-depth overview of the synthesis, chemical properties, and

mechanism of action of CHA. Detailed experimental protocols, comprehensive data tables, and

visual diagrams of its signaling pathways are presented to serve as a valuable resource for

researchers in pharmacology, medicinal chemistry, and drug development.

Synthesis
The primary synthetic route to N6-Cyclohexyladenosine involves the nucleophilic substitution

of a halogenated purine precursor with cyclohexylamine. The most common and direct method

utilizes 6-chloropurine riboside as the starting material.
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Caption: General reaction for the synthesis of N6-Cyclohexyladenosine.

Experimental Protocol: Synthesis of N6-
Cyclohexyladenosine
This protocol is a composite method based on established procedures for the synthesis of N6-

substituted adenosine analogs.[1][2][3]

Materials:

6-Chloropurine riboside

Cyclohexylamine (excess)
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Triethylamine (or another suitable base)

Ethanol (anhydrous)

Silica gel for column chromatography

Ethyl acetate

Methanol

Dichloromethane

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve 6-chloropurine riboside in anhydrous ethanol.

Addition of Reagents: Add an excess of cyclohexylamine (typically 3-5 equivalents) to the

solution, followed by the addition of an acid acceptor such as triethylamine (approximately 2-

3 equivalents).

Reaction: Heat the reaction mixture to reflux (approximately 80°C) and maintain for several

hours, monitoring the reaction progress by thin-layer chromatography (TLC).

Work-up: Upon completion, allow the mixture to cool to room temperature. Remove the

solvent under reduced pressure.

Purification:

The crude product is purified by silica gel column chromatography. A gradient elution

system, for example, starting with dichloromethane and gradually increasing the polarity

with methanol, can be employed.

Collect the fractions containing the desired product, as identified by TLC.

Combine the pure fractions and evaporate the solvent.
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Recrystallization: The purified product can be further recrystallized from a suitable solvent

system, such as ethanol-water, to obtain a crystalline solid.

Characterization: The final product should be characterized by:

¹H NMR and ¹³C NMR spectroscopy to confirm the chemical structure.

Mass spectrometry to determine the molecular weight.

Purity assessment by High-Performance Liquid Chromatography (HPLC).

Chemical and Physical Properties
N6-Cyclohexyladenosine is a white to off-white solid.[4] Its key physicochemical properties

are summarized in the table below.

Property Value

Molecular Formula C₁₆H₂₃N₅O₄

Molecular Weight 349.38 g/mol [5]

CAS Number 36396-99-3[5]

Melting Point 182-184 °C

Solubility

Soluble in DMSO (to 100 mM) and ethanol (to

20 mM).[6] Also soluble in DMF and methanol.

[4]

pKa 13.12 ± 0.70 (Predicted)

Appearance White to off-white solid[4]

Storage Conditions Store at -20°C for long-term stability.[6]

Biological Activity and Mechanism of Action
N6-Cyclohexyladenosine is a high-affinity, selective agonist for the A1 adenosine receptor.[7]

[8][9] Its binding to the A1 receptor initiates a cascade of intracellular signaling events.
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Receptor Binding Affinity
Receptor
Subtype

Species Kᵢ (nM) Kₐ (nM) EC₅₀ (nM)

A1 Adenosine Bovine Brain - 0.7 -

A1 Adenosine Guinea Pig Brain - 6 -

A1 Adenosine Rat Cortex 2.3 - -

A2 Adenosine Rat Striatum 870 - -

A1 Adenosine - - - 8.2

Data sourced from multiple references.[7][8]

Signaling Pathways
Activation of the A1 adenosine receptor by N6-Cyclohexyladenosine leads to the coupling of

inhibitory G proteins (Gᵢ/Gₒ). This initiates several downstream signaling cascades:

Inhibition of Adenylyl Cyclase: The primary effect is the inhibition of adenylyl cyclase, leading

to a decrease in intracellular cyclic AMP (cAMP) levels.

Modulation of Ion Channels:

Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing

membrane hyperpolarization.

Inhibition of voltage-gated calcium channels, reducing calcium influx.

Activation of Phospholipase C (PLC): In some cell types, A1 receptor activation can stimulate

PLC, leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG).

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: CHA can also modulate

the activity of various MAPK pathways, including ERK1/2.

Activation of the PI3K/Akt Pathway: N6-Cyclohexyladenosine has been shown to enhance

the activation of the PI3K/Akt/CREB/BDNF signaling axis, which is crucial for its
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neuroprotective effects.[7]

N6-Cyclohexyladenosine

A1 Adenosine Receptor

binds

Gᵢ/Gₒ Protein

activates

Adenylyl Cyclase

inhibits

Ca²⁺ Channel

inhibits

K⁺ Channel (GIRK)

activates

Phospholipase C

activates

PI3K

activates

cAMP

produces

Protein Kinase A

activates

Cellular Response
(e.g., Neuroprotection, Cardioprotection)

↓ Ca²⁺ influx ↑ K⁺ efflux
(Hyperpolarization)

PIP₂

hydrolyzes

IP₃ DAG

Protein Kinase C

activates

MAPK Pathway
(e.g., ERK1/2)

activates

Akt

activates

CREB

activates

BDNF

upregulates

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.medchemexpress.com/N6-Cyclohexyladenosine.html
https://www.benchchem.com/product/b15620143?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15620143?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: A1 Adenosine Receptor signaling cascade initiated by CHA.

Physiological and Pharmacological Effects
The activation of A1 adenosine receptors by CHA results in a wide range of physiological and

pharmacological effects, including:

Cardiovascular: Decreases heart rate and has cardioprotective effects against ischemia-

reperfusion injury.[6]

Neurological: Exhibits neuroprotective properties, reduces neuronal excitability, and has

been shown to be protective in models of demyelination.[8] It also induces sleep and

hypothermia.[7]

Metabolic: Modulates various metabolic processes.

Experimental Workflows
Radioligand Binding Assay Workflow
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Caption: Workflow for determining receptor binding affinity of CHA.

Conclusion
N6-Cyclohexyladenosine remains a critical tool for the study of A1 adenosine receptor

pharmacology. Its high affinity and selectivity make it an invaluable probe for elucidating the

physiological and pathophysiological roles of this receptor subtype. The synthetic and

experimental methodologies outlined in this guide provide a framework for its preparation and
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use in a research setting. Further investigation into the therapeutic potential of CHA and its

analogs is a promising area for future drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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